2-Thioadenosine

Cardiovascular pharmacology Adenosine receptors Vasodilation

2-Thioadenosine (CAS 43157-50-2) is the irreplaceable, sulfur-containing adenosine analog required for the cost-effective, industrial-scale synthesis of the antiplatelet drug Cangrelor. Its unique 2-thiol group serves as the critical nucleophilic handle for introducing S-substituents—a synthetic step impossible with standard adenosine or 2-chloroadenosine. Beyond Cangrelor manufacturing, this scaffold provides researchers with inherent A2 adenosine receptor selectivity (4- to 8-fold over A1) and built-in resistance to metabolic deamination by adenosine deaminase (ADA), enabling longer-acting, subtype-selective drug candidates. Procure this pale-yellow powder as a strategic pharmaceutical intermediate to accelerate cardiovascular drug discovery and streamline antithrombotic API production.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
CAS No. 43157-50-2
Cat. No. B194474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioadenosine
CAS43157-50-2
SynonymsAdenosine, 2,​3-​dihydro-​2-​thioxo-
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
InChIKeyLTESOZAUMTUKQX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thioadenosine (CAS 43157-50-2): Properties, Synthesis, and Procurement Considerations for Research and Pharmaceutical Intermediates


2-Thioadenosine is a sulfur-containing adenosine analog where the oxygen atom at the 2-position of the purine ring is replaced by a sulfur atom, yielding the molecular formula C10H13N5O4S and a molecular weight of 299.31 g/mol [1]. It is also known as 2-mercaptoadenosine or adenosine-2-thione. This structural modification imparts distinct chemical reactivity and biological properties compared to adenosine, primarily through altered hydrogen-bonding capabilities and metabolic stability. The compound is commercially available as a pale yellow to yellow powder and serves as a critical pharmaceutical intermediate, most notably in the multi-step synthesis of the antiplatelet drug Cangrelor [2]. Its procurement is driven by its role as a specific building block for further derivatization rather than as a stand-alone therapeutic agent.

Why 2-Thioadenosine Cannot Be Substituted by Other Adenosine Analogs in Critical Research and Synthetic Applications


2-Thioadenosine occupies a unique chemical and biological niche that precludes simple substitution by closely related adenosine analogs like 2-chloroadenosine, 2-methylthioadenosine, or unmodified adenosine. Its specific 2-thiol group is not merely a passive replacement; it fundamentally alters the molecule's interactions with enzymes and receptors. For instance, while 2-chloroadenosine is a potent agonist at adenosine receptors, the 2-thioadenosine scaffold can be engineered to yield compounds with distinctly different, often orthogonal, pharmacological profiles, such as selective coronary vasodilation without negative chronotropic effects [1]. Furthermore, the 2-thiol serves as a crucial synthetic handle for creating S-substituted derivatives, a key step in manufacturing advanced therapeutic agents like Cangrelor . Using an alternative starting material would necessitate a complete redesign of the synthetic pathway, introducing significant inefficiencies, higher costs, and new impurity profiles. Thus, in both pharmacological studies and pharmaceutical manufacturing, 2-thioadenosine is an irreplaceable, purpose-built compound.

Quantitative Differentiation Guide for 2-Thioadenosine: Evidence for Superior Research Utility vs. Comparators


Distinct Pharmacological Profile: 2-Alkylthioadenosine Scaffolds Enable Coronary Vasodilation Without Negative Chronotropy

In an in vivo study comparing the cardiovascular effects of 2-alkylthioadenosines with 2-chloroadenosine, the 2-thioether scaffold demonstrated a clear functional divergence. While 2-chloroadenosine caused both hypotension (vasodilation) and a decrease in heart rate (negative chronotropy), the 2-alkylthioadenosines, including 2-isobutylthio- and 2-n-propylthioadenosine, retained the desirable hypotensive (vasodilator) activity but paradoxically increased heart rate in anesthetized cats and dogs [1]. This represents a qualitative, not just quantitative, difference in pharmacological action.

Cardiovascular pharmacology Adenosine receptors Vasodilation Heart rate

Enzyme Inhibition Profile: 2-Thioadenosine Scaffold Confers Potent ADA Inhibition

Studies on adenosine deaminase (ADA) inhibition reveal that the 2-thio substitution significantly enhances binding affinity. In a direct comparison, 2-thiohexyl adenosine (a derivative containing the 2-thioadenosine core) was found to be a competitive inhibitor of ADA with a Ki of 6 μM [1]. This compares favorably to other structurally related inhibitors tested under the same conditions, such as 2-Cl-purine riboside (Ki = 25 μM) and 8-aza-2-thiohexyl adenosine (Ki = 22 μM), demonstrating the specific advantage conferred by the 2-thioether modification in this enzyme system.

Enzymology Metabolic stability Adenosine deaminase Inhibitor design

Receptor Binding Selectivity: 2-Substituted Thioadenosines Exhibit Preferential A2 Receptor Affinity

A systematic evaluation of 2-substituted thioadenosine nucleoside analogs revealed a clear trend of A2 receptor selectivity. In rat brain membrane preparations, a series of 2-substituted thioadenosine derivatives (compounds 3, 5, 7, 9, 12, and 13) inhibited [³H]CGS21680 binding to A2 receptors with Ki values ranging from 1.2 to 3.67 µM, while their affinity for A1 receptors (inhibition of [³H]DPCPX binding) was consistently lower, with Ki values between 10 and 17 µM [1]. This translates to a 4- to 8-fold selectivity window for the A2 receptor subtype [1]. In contrast, unmodified adenosine has relatively non-selective activity across multiple adenosine receptor subtypes.

Receptor pharmacology Binding affinity A2 adenosine receptor Selectivity

Anti-Platelet Activity: 2-Thioadenosine Derivatives Outperform Simple Alkylthio Analogs

The antiplatelet activity of 2-thioadenosine is highly dependent on the specific S-substituent. Unsubstituted 2-thioadenosine is a relatively weak inhibitor of platelet aggregation, with 2-methylthioadenosine-5'-monophosphate exhibiting only weak activity and 2-lower-alkylthioadenosines having almost none [1]. However, this provides a clear baseline. Subsequent optimization on the 2-thioadenosine scaffold has yielded significantly more potent derivatives. For example, compound 5b10 (an N6-phenethyl-2-methylthioadenosine derivative) exhibited an IC50 of 3 ± 2 µM in an antiplatelet aggregation assay [2], representing a substantial improvement over the parent 2-thioadenosine class.

Platelet aggregation Antithrombotic IC50 Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 2-Thioadenosine (CAS 43157-50-2)


Synthesis of P2Y12 Antagonists (e.g., Cangrelor) as a Key Pharmaceutical Intermediate

2-Thioadenosine is an indispensable starting material for the industrial-scale synthesis of Cangrelor, a potent, reversible P2Y12 platelet receptor antagonist . The 2-thiol group serves as a crucial nucleophilic handle, enabling the introduction of complex S-substituents that are essential for Cangrelor's high potency and selectivity. Attempting this synthesis with an alternative adenosine analog (e.g., 2-chloroadenosine) would require a completely different and likely lower-yielding synthetic route, making 2-thioadenosine the only viable, cost-effective intermediate for this clinically important antithrombotic agent . This application is supported by evidence of the 2-thioadenosine scaffold's capacity to yield highly optimized antiplatelet agents [1].

Development of Metabolically Stable Adenosine Receptor Modulators

For medicinal chemists aiming to develop adenosine receptor ligands with improved metabolic stability, 2-thioadenosine offers a significant advantage. The 2-thiol modification directly reduces the compound's susceptibility to deamination by adenosine deaminase (ADA) . This intrinsic resistance to a primary metabolic pathway in vivo translates to a longer half-life and enhanced bioavailability for drug candidates built on this core. This is a critical differentiator when compared to designing analogs from unmodified adenosine, which are rapidly metabolized and cleared.

Probing Adenosine Receptor Subtype Selectivity in Pharmacological Studies

The 2-thioadenosine scaffold provides a built-in bias for the A2 adenosine receptor subtype. As demonstrated in binding studies, 2-substituted thioadenosines consistently show a 4- to 8-fold selectivity for A2 over A1 receptors . Researchers investigating the physiological roles of A2 receptors, particularly in the cardiovascular and central nervous systems, can leverage this inherent selectivity. By starting with 2-thioadenosine, the design of more selective A2A or A2B agonists and antagonists is more efficient than beginning with the promiscuous adenosine molecule, saving time and resources in lead optimization campaigns.

Investigating Cardiovascular Pharmacology with Divergent Hemodynamic Effects

In cardiovascular research, 2-thioadenosine derivatives offer a unique tool to dissect the mechanisms of vasodilation and heart rate control. As shown in vivo, the 2-alkylthioadenosine class can produce coronary vasodilation (hypotension) while simultaneously increasing heart rate, a profile diametrically opposed to that of 2-chloroadenosine . This allows researchers to study vasodilatory pathways in isolation, without the confounding variable of negative chronotropy. This specific, qualitative difference in biological response makes 2-thioadenosine-based compounds invaluable for experimental models of cardiovascular function.

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